N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide
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Overview
Description
N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide is a complex organic compound that features a combination of pyrimidine, thiazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the individual ring systems, followed by their sequential coupling and functionalization. Common synthetic routes include:
Pyrimidine Ring Formation: This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.
Thiazole Ring Formation: Often synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Thiophene Ring Formation: Typically synthesized through the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur sources.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-carboxamide
- N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-amine
Uniqueness
N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S3/c1-9-17-11(8-22-9)12-4-5-13(23-12)24(20,21)18-10-6-15-14(16-7-10)19(2)3/h4-8,18H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZEQQREPSIEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)NC3=CN=C(N=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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